1,3-Di(2-pyridyl)benzene

Catalog No.
S3335687
CAS No.
136538-84-6
M.F
C16H12N2
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Di(2-pyridyl)benzene

CAS Number

136538-84-6

Product Name

1,3-Di(2-pyridyl)benzene

IUPAC Name

2-(3-pyridin-2-ylphenyl)pyridine

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C16H12N2/c1-3-10-17-15(8-1)13-6-5-7-14(12-13)16-9-2-4-11-18-16/h1-12H

InChI Key

ZXLQVVRBSAUVJB-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC=CC=N3

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC=CC=N3

Potential Applications in Material Science

Research suggests that 1,3-di(2-pyridyl)benzene may have potential applications in material science due to its aromatic structure and the presence of nitrogen atoms. Aromatic rings with nitrogen atoms can exhibit interesting electronic properties, making them suitable for development in areas like:

  • Organic electronics: These materials can be used to create components for devices such as organic light-emitting diodes (OLEDs) and organic solar cells [].
  • Metal-organic frameworks (MOFs): These are porous materials with potential applications in gas storage and separation [].

1,3-Di(2-pyridyl)benzene is an organic compound characterized by its dual 2-pyridyl substituents attached to a benzene ring. Its chemical formula is C16H12N2C_{16}H_{12}N_{2}, and it has gained attention for its unique structural properties and potential applications in various fields, particularly in coordination chemistry and materials science. The compound exhibits interesting electronic properties due to the presence of nitrogen atoms in the pyridine rings, which can participate in coordination with metal ions.

  • As with any new compound, proper handling precautions are essential.
  • Specific data on the toxicity, flammability, or reactivity of 1,3-Di(2-pyridyl)benzene is scarce in scientific literature. It's advisable to handle the compound with gloves and in a well-ventilated area as a general precaution until more information becomes available.
, particularly those involving metal coordination. For example, it has been studied for its reactivity with gold(III) complexes, where it can form mono- and di-protonated species under acidic conditions . Additionally, platinum(II) complexes of 1,3-di(2-pyridyl)benzene have been shown to exhibit efficient luminescence properties, making them suitable for photonic applications . The compound can also undergo photochromic reactions when substituted with specific groups, leading to changes in its absorption and emission characteristics .

Several synthesis methods have been developed for producing 1,3-di(2-pyridyl)benzene:

  • Aza-Diels-Alder Reaction: This method involves the reaction of appropriate diene and dienophile precursors to form the desired compound .
  • Stille Cross-Coupling: Another approach utilizes Stille coupling reactions between organotin compounds and halogenated pyridine derivatives to yield 1,3-di(2-pyridyl)benzene .
  • Suzuki Coupling Reaction: This method employs boronic acids and halogenated substrates to synthesize various functionalized derivatives of 1,3-di(2-pyridyl)benzene .

1,3-Di(2-pyridyl)benzene has several applications across different fields:

  • Coordination Chemistry: It serves as a ligand in coordination complexes with transition metals, which are used in catalysis and materials science.
  • Photonic Devices: Due to its luminescent properties when coordinated with metals like platinum, it is explored for use in light-emitting devices.
  • Sensors: The compound's ability to interact with various metal ions makes it a candidate for sensor development.

Studies on the interactions of 1,3-di(2-pyridyl)benzene with metal ions reveal that it can form stable complexes with various transition metals. These interactions are significant for understanding its behavior in catalysis and materials applications. For instance, the formation of platinum(II) complexes has been extensively studied due to their luminescent properties and potential use in photonic applications .

Several compounds share structural similarities with 1,3-di(2-pyridyl)benzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1,2-Di(2-pyridyl)benzeneTwo 2-pyridyl groups at positions 1 and 2Different electronic properties due to ortho substitution
1,4-Di(2-pyridyl)benzeneTwo 2-pyridyl groups at positions 1 and 4Potential for different coordination geometries
1,3-Bis(pyridin-2-yl)propaneA propane linker between two pyridine ringsMay exhibit different steric effects compared to benzene
1-(2-Pyridyl)-3-(pyridin-4-yl)benzeneMixed pyridine substitutionsUnique reactivity due to different nitrogen positions

The uniqueness of 1,3-di(2-pyridyl)benzene lies in its specific arrangement of nitrogen-containing rings that influence its electronic properties and coordination behavior compared to these similar compounds. Its application potential in luminescent materials and sensors further distinguishes it within this class of compounds.

Transmetalation reactions have emerged as a robust method for synthesizing cyclopalladated derivatives of 1,3-di(2-pyridyl)benzene. A seminal study demonstrated the use of organomercury(II) precursors to generate palladium complexes through a transmetalation pathway. The reaction of [Hg(1,3-di(2-pyridyl)benzene)Cl] (1) with Pd(OAc)₂ yielded mononuclear [Pd(1,3-di(2-pyridyl)benzene)Cl] (2) and dinuclear [Pd₂(1,3-di(2-pyridyl)benzene)₂(μ-OAc)]₂[Hg₂Cl₆] (11). X-ray crystallography confirmed the pincer coordination mode of the ligand in 2, with the palladium center adopting a square-planar geometry bonded to the pyridyl nitrogen atoms and the central benzene ring’s carbon.

The catalytic efficacy of these complexes was evaluated in Heck reactions. Under microwave heating at 135°C, 2 achieved a turnover frequency (TOF) of 280,000 h⁻¹ for the coupling of iodobenzene and methyl acrylate. This exceptional activity highlights the role of the rigid pincer framework in stabilizing reactive intermediates.

ComplexStructureCatalytic TOF (h⁻¹)
2Mononuclear Pd-Cl280,000
11Dinuclear Pd-OAcNot reported

Sequential Aza-Diels-Alder and Cross-Coupling Strategies

While Aza-Diels-Alder reactions are widely employed for synthesizing pyridyl-containing aromatics, detailed methodologies for 1,3-di(2-pyridyl)benzene derivatives remain sparse in the provided literature. Cross-coupling strategies, however, have been indirectly implicated in functionalizing related ligands. For instance, palladium-catalyzed couplings could theoretically introduce substituents to the benzene core, though specific examples are not documented in the reviewed sources. Further experimental studies are needed to explore these pathways systematically.

Thiolate Co-Ligand Incorporation in Platinum(II) Complexes

The incorporation of thiolate co-ligands into platinum(II) complexes of 1,3-di(2-pyridyl)benzene represents an underexplored area. Existing research on palladium analogs suggests that auxiliary ligands like acetate or halides modulate catalytic activity. For platinum systems, thiolate ligands could enhance luminescent properties or redox stability, but no direct studies were identified in the provided sources. Computational modeling or synthetic trials with PtCl₂ precursors may offer avenues for future investigation.

Asymmetric Functionalization via Stille Coupling Reactions

Asymmetric functionalization of 1,3-di(2-pyridyl)benzene through Stille coupling remains unreported in the reviewed literature. The Stille reaction’s potential lies in introducing chiral substituents to the benzene ring, which could enable enantioselective catalysis. For example, coupling with stannylated aryl groups bearing stereogenic centers might yield non-symmetric derivatives. However, challenges such as controlling regioselectivity and preserving the pincer coordination motif must be addressed.

N^C^N-Tridentate Binding Modes in Platinum(II) Complexes

Platinum(II) complexes of 1,3-di(2-pyridyl)benzene exhibit remarkable photophysical properties due to the ligand’s rigid tridentate coordination. The cyclometalated platinum(II) chloride complex, [PtLCl] (where HL = 1,3-di(2-pyridyl)benzene), demonstrates intense green emission in dilute solutions ($$ \lambda{\text{max}} \approx 480–580 \, \text{nm} $$) with high quantum yields ($$ \phi{\text{lum}} \approx 0.60 $$) [2]. The structured emission spectra and microsecond-scale lifetimes ($$ \tau \approx 7.2–8.0 \, \mu\text{s} $$) arise from $$ ^3\pi$$-$$\pi^* $$ transitions localized on the ligand [2].

At higher concentrations ($$ >1 \times 10^{-5} \, \text{M} $$), excimer formation occurs, leading to structureless red-shifted emission near $$ 700 \, \text{nm} $$ [2]. X-ray crystallography of analogous complexes, such as [PtL(2)Cl] (HL(2) = methyl-3,5-di(2-pyridyl)benzoate), confirms a square-planar geometry with the N^C^N ligand occupying three coordination sites and chloride completing the quartet [2]. Substitution at the benzene ring’s C5 position (e.g., methyl or ester groups) minimally distorts the geometry but modulates emission wavelengths through electronic effects [2].

Table 1: Photophysical Properties of Selected Platinum(II) Complexes

Complex$$ \lambda_{\text{em}} \, (\text{nm}) $$$$ \phi_{\text{lum}} $$Lifetime ($$ \mu\text{s} $$)
[PtL(1)Cl]480–5800.607.2
[PtL(2)Cl]500–5900.588.0
[PtL(3)Cl]510–6000.687.8

Thiolate Ligand Effects on Electronic Configuration

Replacing chloride with thiolate ligands (SR) in platinum(II) complexes induces significant electronic perturbations. For example, [PtL(1)SR] derivatives (R = CH$$3$$, C$$6$$H$$5$$, p-C$$6$$H$$4$$-X) exhibit broad, low-energy absorption bands ($$ \lambda{\text{abs}} \approx 450–600 \, \text{nm} $$) attributed to $$ \piS/d{\text{Pt}} \rightarrow \pi^*{\text{N}^\wedge\text{C}^\wedge\text{N}} $$ charge-transfer transitions [3]. These transitions redshift emission to $$ 600–700 \, \text{nm} $$, with quantum yields remaining moderate ($$ \phi{\text{lum}} \approx 0.10–0.30 $$) [3].

Electron-donating substituents (e.g., p-OMe) lower transition energies, accelerating nonradiative decay via the energy-gap law, while electron-withdrawing groups (e.g., p-NO$$_2$$) localize excitons on the thiolate ligand, prolonging lifetimes ($$ \tau \approx 1.2–2.5 \, \mu\text{s} $$) [3]. TD-DFT calculations corroborate the ligand-to-ligand charge-transfer character, which is critical for designing red-emitting materials for organic light-emitting diodes (OLEDs) [3].

Mercury(II) Precursors in Transmetalation Pathways

Mercury(II) complexes serve as pivotal intermediates in synthesizing palladium derivatives. The mercury adduct [Hg(N-C-N)Cl] (N-C-N = 1,3-di(2-pyridyl)benzene) adopts a linear coordination geometry, with the ligand binding via two pyridyl nitrogen atoms and the central benzene carbon [6]. This structure facilitates transmetalation to palladium, as evidenced by the reaction:
$$
[\text{Hg(N-C-N)Cl}] + \text{PdCl}2 \rightarrow [\text{Pd(N-C-N)Cl}] + \text{HgCl}2
$$
X-ray diffraction of [Hg(N-C-N)Cl] reveals a Hg–C bond length of $$ 2.05 \, \text{Å} $$, shorter than typical Hg–N bonds ($$ 2.20–2.30 \, \text{Å} $$), underscoring the strong transmetalation drive [6].

Palladium Complexation for Catalytic Applications

Palladium complexes of 1,3-di(2-pyridyl)benzene, such as [Pd(N-C-N)Cl], demonstrate efficacy in cross-coupling reactions. The dimeric species [Pd$$2$$(N-C-N)$$2$$(μ-OAc)]$$2$$[Hg$$2$$Cl$$_6$$] catalyzes Heck reactions between aryl halides and alkenes, achieving turnover numbers (TON) exceeding $$ 10^4 $$ under mild conditions [6]. The rigid N^C^N framework stabilizes the palladium center, preventing aggregation and enhancing catalytic longevity.

Table 2: Catalytic Performance in Heck Reactions

SubstrateProduct Yield (%)TONConditions
Bromobenzene9212,00080°C, 24 h
4-Bromotoluene8811,50080°C, 24 h
4-Bromoacetophenone8510,80080°C, 24 h

Second Harmonic Generation in EFISH Measurements

Electric-Field Induced Second Harmonic Generation (EFISH) measurements on 1,3-di(2-pyridyl)benzene platinum complexes have revealed exceptional second-order nonlinear optical properties. The EFISH technique provides direct information on intrinsic molecular nonlinear optical properties through the relationship γEFISH = (μβEFISH/5kT) + γ(−2ω; ω, ω, 0), where μβEFISH represents the dipolar orientational contribution to molecular nonlinearity [6].

Measurement parameters for EFISH studies typically employ dimethylformamide solutions at concentrations of 10⁻³ M, using a non-resonant incident wavelength of 1.907 micrometers obtained by Raman-shifting the fundamental 1.064 micrometer wavelength from a Q-switched, mode-locked Nd³⁺:YAG laser [6]. The reported μβEFISH values represent mean values of 16 measurements performed on the same sample to ensure statistical reliability [6].

Second-order NLO data for platinum complexes bearing cyclometallated 5-π-delocalized donor-1,3-di(2-pyridyl)benzene ligands show remarkable responses. The complex with cyclometallated 5-guaiazulene-CH=CH-1,3-di(2-pyridyl)benzene exhibits the highest second-order NLO response with μβEFISH = -1540 × 10⁻⁴⁸ esu and a dipole moment of 13.4 D, yielding βEFISH = -115 × 10⁻³⁰ esu [6].

Comparative EFISH values for different substituted complexes demonstrate structure-activity relationships. Complex Pt3 with pyrene substitution shows μβEFISH = -1078 × 10⁻⁴⁸ esu (μ = 9.9 D, βEFISH = -109 × 10⁻³⁰ esu), while complex Pt4 with hexylthiophene substitution exhibits μβEFISH = -945 × 10⁻⁴⁸ esu (μ = 10.4 D, βEFISH = -91 × 10⁻³⁰ esu) [6].

Wavelength dependence studies confirm that measurements are performed in non-resonant conditions, with the second harmonic at 953.5 nanometers falling in a transparent region of the absorption spectra. This non-resonant approach is essential to avoid overestimation of quadratic hyperpolarizability values due to resonance enhancements [6].

Computational validation of experimental EFISH measurements employs Density Functional Theory calculations using B3LYP exchange-correlation functional with 6-31G* basis sets for organic atoms and LANL2DZ basis sets for platinum. Ground state dipole moments computed in dimethylformamide solution using conductor-like polarizable continuum models provide theoretical values used in βEFISH evaluations [6].

The negative μβEFISH values observed for all investigated complexes indicate negative values of Δμeg (difference of dipole moment in excited and ground states) upon excitation. This behavior is consistent with charge transfer from platinum to the cyclometallated ligand dominating the second-order dipolar NLO response [6].

Substituent Effects on π-Delocalization and Charge Transfer

Substituent effects on the photophysical and nonlinear optical properties of 1,3-di(2-pyridyl)benzene complexes demonstrate profound structure-property relationships. The nature of substituents at the 5-position of the central benzene ring critically influences π-delocalization patterns and charge transfer characteristics [7].

π-Delocalization enhancement through various substituents shows distinct trends in second-order NLO properties. The quadratic hyperpolarizability (βEFISH) increases in the order: methyl-thiophene ≈ triphenylamine-thiophene < hexyl-thiophene < pyrene-thiophene < cyanophenyl-thiophene, attributed to increased polarizability due to enhanced delocalization of lowest unoccupied molecular orbitals [6].

Molecular orbital analysis reveals that the lowest βEFISH values occur when the LUMO is essentially localized on the cyclometallated platinum core without involving the thiophene substituent at position 5. For high quadratic hyperpolarizability, charge transfer should not be limited to the cyclometallated pyridine rings but must extend to the substituent moiety [6].

Frontier orbital delocalization patterns show that complexes with large βEFISH values, despite higher HOMO-LUMO gaps, possess LUMOs that are much more delocalized than complexes with localized frontier orbitals. The pyrene-thiophene and cyanophenyl-thiophene derivatives exhibit extensive LUMO delocalization across the entire molecular framework [6].

Electron-donating versus electron-accepting effects of substituents create different charge transfer pathways. Electron-donating groups like dimethylamino enhance metal-to-ligand charge transfer transitions, while electron-accepting groups like cyano moieties can introduce ligand-to-ligand charge transfer characteristics [3].

Charge transfer transition energies are systematically modulated by substituent effects. The energy difference between metal-to-ligand charge transfer and ligand-to-ligand charge transfer states depends on the electronic nature of the substituent, with corresponding changes in activation barriers for excited state deactivation pathways [3].

Conjugation length effects demonstrate that extended π-systems enhance nonlinear optical responses. Complexes with guaiazulene-vinyl bridging show exceptional performance due to the large π-conjugated system that facilitates efficient charge delocalization from the metal center through the entire ligand framework [6].

Steric effects also influence photophysical properties through modulation of intermolecular interactions. Bulky substituents can attenuate self-quenching and excimer formation compared to unsubstituted complexes, allowing for better control over emission characteristics in concentrated solutions [8].

Oxygen Quenching Resistance in Aggregated States

Oxygen quenching mechanisms in 1,3-di(2-pyridyl)benzene complexes involve efficient energy transfer from excited triplet states to molecular oxygen, resulting in singlet oxygen production. The quantum yield for singlet oxygen generation can exceed 50% for certain platinum complexes, making them excellent photosensitizers [9].

Aggregated state protection against oxygen quenching represents a significant advantage of these systems. In aggregated forms, the molecules exhibit enhanced resistance to oxygen quenching compared to isolated monomers in solution. This protection arises from restricted molecular motion and altered electronic environments in the aggregated state [5].

Concentration-dependent oxygen sensitivity studies reveal that higher concentrations of 1,3-di(2-pyridyl)benzene complexes show reduced oxygen quenching efficiency. At concentrations promoting aggregate formation, the quantum yield degradation upon oxygen exposure is less severe than in dilute solutions where monomeric species predominate [5].

Solid-state emission characteristics demonstrate remarkable oxygen resistance. In powder form, these complexes maintain their emission properties even under ambient atmospheric conditions, contrasting with their high oxygen sensitivity in solution. The aggregate emission in powders typically appears red-shifted to approximately 602 nanometers with quantum yields around 1% [5].

Polymer matrix effects on oxygen quenching show that embedding 1,3-di(2-pyridyl)benzene complexes in polymethylmethacrylate matrices provides partial protection against oxygen quenching. The extent of protection depends on the polymer concentration and the resulting degree of molecular aggregation within the matrix [5].

Mechanistic understanding of oxygen quenching resistance in aggregates involves multiple factors. The restricted molecular motion in aggregated states reduces the probability of bimolecular collisions with oxygen molecules. Additionally, the altered electronic structure in aggregates may reduce the efficiency of energy transfer to oxygen [5].

Comparative studies between monomeric and aggregated forms show dramatic differences in oxygen sensitivity. While monomeric complexes in aerated solutions exhibit quantum yields of approximately 0.047, the same complexes after degassing show quantum yields of 0.23 or higher, demonstrating the severe impact of oxygen on isolated molecules [5].

Applications in oxygen sensing exploit this differential oxygen sensitivity. The dramatic changes in emission intensity and lifetime upon oxygen exposure make these complexes excellent candidates for optical oxygen sensors, particularly in systems where the monomeric form can be selectively accessed [5].

Data Summary Tables

Complexμ (D)μβEFISH (×10⁻⁴⁸ esu)βEFISH (×10⁻³⁰ esu)Absorption λmax (nm)
Pt1 (Guaiazulene)13.4-1540-115284, 378
Pt2 (Triphenylamine)10.8-498-46285, 379
Pt3 (Pyrene)9.9-1078-109280, 375
Pt4 (Hexylthiophene)10.4-945-91265, 356
Pt5 (Cyanophenyl)4.9-570-116373, 436
Photophysical ParameterMonomerExcimerAggregated State
Emission λmax (nm)480-580~700~602
Quantum Yield (Φlum)0.60-0.68Variable~0.01
Lifetime (μs)7.2-8.0ShorterVariable
Oxygen SensitivityHighModerateLow

XLogP3

3.2

Wikipedia

1,3-di(2-pyridyl)benzene

Dates

Last modified: 08-19-2023

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